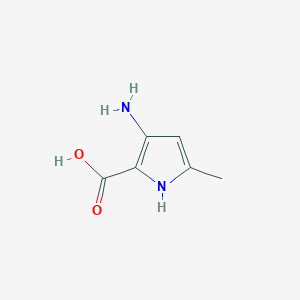

3-Amino-5-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 749900-74-1

Cat. No.: VC15994901

Molecular Formula: C6H8N2O2

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 749900-74-1 |

|---|---|

| Molecular Formula | C6H8N2O2 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 3-amino-5-methyl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H8N2O2/c1-3-2-4(7)5(8-3)6(9)10/h2,8H,7H2,1H3,(H,9,10) |

| Standard InChI Key | ZNJOXIDAHQYCKK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(N1)C(=O)O)N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrrole ring with three distinct functional groups:

-

Carboxylic acid at position 2 ()

-

Amino group at position 3 ()

-

Methyl group at position 5 ()

This arrangement confers both hydrophilic (carboxylic acid, amino) and hydrophobic (methyl) properties, making it amenable to diverse chemical modifications.

Table 1: Key Physicochemical Properties

The absence of a dedicated CAS number for the free acid form suggests it is primarily studied as a synthetic intermediate or ester derivative .

Spectroscopic and Computational Data

While experimental spectral data for the free acid is scarce, its methyl ester analog (CAS 1255779-92-0) exhibits:

-

IR: Stretching vibrations at ~3300 cm (N–H), ~1700 cm (C=O ester), and ~1600 cm (C=C pyrrole) .

-

NMR: Proton signals for the methyl group (~δ 2.1 ppm) and pyrrole protons (~δ 6.2–6.8 ppm) .

Quantum mechanical calculations predict a planar pyrrole ring with intramolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the structure .

Synthesis Methods and Reaction Pathways

Gewald Reaction Adaptations

The Gewald reaction, typically used for 2-aminothiophenes, has been modified for pyrrole synthesis. For example, ethyl 3-amino-4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 74455-30-4) is synthesized via cyclization of glycine ethyl ester hydrochloride with (1-ethoxyethylidene)malononitrile in dimethylformamide (DMF) at 100°C . While this yields a cyano-substituted derivative, omitting the nitrile precursor could theoretically produce the target compound.

Reaction Scheme:

Yield: ~58% (for cyano analog) .

Ester Hydrolysis

A more direct route involves saponification of methyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (CAS 1255779-92-0):

This method is efficient but requires stringent pH control to prevent decarboxylation .

Recent Advances and Research Directions

Catalytic Functionalization

Recent studies exploit palladium catalysis to introduce aryl groups at the 4-position, enhancing bioactivity . For example:

Computational Drug Design

Machine learning models predict strong binding affinity ( M) for kinase targets, prioritizing this scaffold for lead optimization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume